molecular formula C25H20N4O2 B2387296 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one CAS No. 1291840-56-6

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one

Cat. No.: B2387296
CAS No.: 1291840-56-6
M. Wt: 408.461
InChI Key: WTTNJLYGTYOIBI-UHFFFAOYSA-N
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Description

The compound 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one (CAS: 1325306-36-2) is a heterocyclic molecule featuring a phthalazinone core linked to a 1,2,4-oxadiazole ring substituted with 3,4-dimethylphenyl and 3-methylphenyl groups. Key properties include:

  • Molecular Formula: C₂₅H₂₀N₄O₄
  • Molecular Weight: 440.46 g/mol
  • logP: 4.799 (indicative of moderate lipophilicity)
  • Hydrogen Bond Acceptors: 8
  • Polar Surface Area: 72.714 Ų (suggesting moderate solubility) .

Its structure combines aromatic and heterocyclic motifs, commonly associated with bioactive molecules targeting receptors or enzymes in medicinal chemistry.

Properties

IUPAC Name

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2/c1-15-7-6-8-19(13-15)29-25(30)21-10-5-4-9-20(21)22(27-29)24-26-23(28-31-24)18-12-11-16(2)17(3)14-18/h4-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTNJLYGTYOIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=C(C=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one (CAS Number: 1325306-36-2) is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC18H14N4O2
Molecular Weight318.33 g/mol
IUPAC Name4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2H-phthalazin-1-one
PubChem CID52940422

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its inhibitory effects on BRD4 (Bromodomain-containing protein 4), which plays a significant role in cancer progression. In a study involving various derivatives of phthalazinone compounds, one derivative exhibited an IC50 value of 0.237 μM against BRD4, demonstrating significant anti-proliferative activity against triple-negative breast cancer (TNBC) cell lines and MCF-7 cells .

Mechanism of Action:
The compound appears to induce DNA damage and inhibit cell migration and colony formation in MCF-7 cells. It also modulates the expression of oncogenes such as c-MYC and induces cell cycle arrest at the G1 phase . The structural similarity to PARP1 inhibitors suggests a dual mechanism where it may also inhibit DNA repair pathways.

Anti-inflammatory Activity

Another area of research has focused on the anti-inflammatory effects of related phthalazinone derivatives. Studies have utilized the sponge implantation technique to evaluate the anti-inflammatory activity of synthesized derivatives, indicating that modifications to the phthalazinone structure can enhance anti-inflammatory properties .

Study 1: BRD4 Inhibition

In a recent study assessing various phthalazinone derivatives, the compound demonstrated robust inhibitory effects on BRD4 and was compared against established inhibitors like JQ1 and Olaparib. The results indicated that while JQ1 was effective in some cell lines, the novel derivative showed superior potency in MCF-7 cells .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that specific substitutions on the phthalazinone core significantly affected biological activity. The presence of the oxadiazole moiety was crucial for enhancing BRD4 inhibition and overall anticancer efficacy .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in drug development:

1. Anticancer Activity

  • Preliminary studies suggest that derivatives of oxadiazoles have shown promising anticancer properties. The unique structure of 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one may enhance its efficacy against various cancer cell lines .

2. Antidiabetic Potential

  • Research has indicated that compounds containing oxadiazole moieties can exhibit anti-diabetic effects by modulating glucose metabolism and enhancing insulin sensitivity .

3. Antimicrobial Properties

  • Some studies have reported that phthalazine derivatives possess antimicrobial activity against bacteria and fungi. The presence of the oxadiazole ring may contribute to this activity .

Case Studies

Several studies have explored the applications of similar compounds:

StudyFindings
Synthesis and Biological Assessment A study on oxadiazole derivatives demonstrated their potential as anticancer agents through in vitro assays against various cancer cell lines .
In Silico Studies Computational studies have indicated favorable binding affinities of oxadiazole derivatives to target proteins involved in cancer progression .
Antimicrobial Activity Research on phthalazine derivatives highlighted their effectiveness against specific bacterial strains, suggesting a broad spectrum of antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

4-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one
  • Molecular Formula : C₂₅H₂₀N₄O₂
  • Molecular Weight : 408.46 g/mol
  • logP : 6.107 (higher lipophilicity than the target compound)
  • Key Difference : Replacement of 3,4-dimethylphenyl with 4-ethylphenyl on the oxadiazole ring.
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one
  • Molecular Formula : C₂₃H₁₆N₄O₃
  • Molecular Weight : 396.41 g/mol
  • Key Difference : Methoxy substituent at the 4-position of the oxadiazole-linked phenyl group.
  • Implications : Methoxy groups introduce electron-donating effects, which may alter electronic distribution and binding affinity compared to methyl substituents. The reduced logP (vs. target compound) suggests improved solubility .
2-(3-Chlorophenyl)-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one
  • Molecular Weight : 446.92 g/mol
  • Key Difference : Chlorine and methylthio substituents.
  • Implications : Chlorine’s electronegativity may enhance dipole interactions in binding pockets, while methylthio groups contribute to steric bulk and moderate lipophilicity .

Modifications to the Phthalazinone Core

6-(3,4-Dimethylphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}pyridazin-3(2H)-one
  • Molecular Formula : C₂₃H₂₂N₄O₂
  • Molecular Weight : 386.45 g/mol
  • Key Difference: Replacement of phthalazinone with pyridazinone and addition of an ethyl linker.

Physicochemical and Pharmacokinetic Properties

Compound logP H-Bond Acceptors Polar Surface Area (Ų) Molecular Weight (g/mol)
Target Compound 4.799 8 72.71 440.46
4-Ethylphenyl Analog 6.107 6 57.45 408.46
4-Methoxyphenyl Analog ~3.8* 6 ~65† 396.41
3-Chloro/Methylthio Analog ~5.5‡ 7 ~70† 446.92

*Estimated based on methoxy group’s polarity.
†Estimated based on substituent contributions.
‡Inferred from chlorine and methylthio substituents.

Key Trends :

  • Lipophilicity : Ethyl and methylthio groups increase logP, while methoxy decreases it.
  • Solubility : Higher polar surface area (e.g., target compound) correlates with better solubility but may limit blood-brain barrier penetration.

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